Cas no 105316-79-8 (6-(2-Amino-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one)
6-(2-Amino-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one Chemical and Physical Properties
Names and Identifiers
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- 2(1H)-quinolinone, 6-(2-amino-4-thiazolyl)-3,4-dihydro-
- EN300-12097
- IDI1_011806
- 105316-79-8
- Maybridge3_000419
- CHEMBL1336660
- 6-(2-aminothiazol-4-yl)-3,4-dihydroquinolin-2(1H)-one
- SMR000384944
- HMS2700A17
- Oprea1_539493
- SCHEMBL5068409
- HMS1432D01
- CS-0224792
- AKOS000118432
- 6-(2-amino-1,3-thiazol-4-yl)-3,4-dihydroquinolin-2(1H)-one, AldrichCPR
- FXDMXJQMOVVRFM-UHFFFAOYSA-N
- 6-(2-amino-1,3-thiazol-4-yl)-3,4-dihydro-1H-quinolin-2-one
- AB00610221-02
- 6-(2-Aminothiazol-4-yl)-3,4-Dihydrocarbostyril
- Z57990851
- MLS001061371
- DB-337471
- G43474
- 6-(2-amino-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one
- 6-(2-amino-1,3-thiazol-4-yl)-3,4-dihydroquinolin-2(1H)-one
- 829-266-3
- 6-(2-Amino-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one
-
- Inchi: 1S/C12H11N3OS/c13-12-15-10(6-17-12)8-1-3-9-7(5-8)2-4-11(16)14-9/h1,3,5-6H,2,4H2,(H2,13,15)(H,14,16)
- InChI Key: FXDMXJQMOVVRFM-UHFFFAOYSA-N
- SMILES: S1C(N)=NC(=C1)C1C=CC2=C(C=1)CCC(N2)=O
Computed Properties
- Exact Mass: 245.062
- Monoisotopic Mass: 245.062
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 96.2Ų
6-(2-Amino-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A632318-25mg |
6-(2-Amino-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one |
105316-79-8 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A632318-50mg |
6-(2-Amino-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one |
105316-79-8 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | A632318-250mg |
6-(2-Amino-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one |
105316-79-8 | 250mg |
$ 365.00 | 2022-06-07 | ||
| Enamine | EN300-12097-0.05g |
6-(2-amino-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one |
105316-79-8 | 95% | 0.05g |
$88.0 | 2023-02-09 | |
| Enamine | EN300-12097-0.1g |
6-(2-amino-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one |
105316-79-8 | 95% | 0.1g |
$132.0 | 2023-02-09 | |
| Enamine | EN300-12097-0.25g |
6-(2-amino-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one |
105316-79-8 | 95% | 0.25g |
$188.0 | 2023-02-09 | |
| Enamine | EN300-12097-0.5g |
6-(2-amino-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one |
105316-79-8 | 95% | 0.5g |
$353.0 | 2023-02-09 | |
| Enamine | EN300-12097-1.0g |
6-(2-amino-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one |
105316-79-8 | 95% | 1.0g |
$470.0 | 2023-02-09 | |
| Enamine | EN300-12097-2.5g |
6-(2-amino-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one |
105316-79-8 | 95% | 2.5g |
$923.0 | 2023-02-09 | |
| Enamine | EN300-12097-5.0g |
6-(2-amino-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one |
105316-79-8 | 95% | 5.0g |
$1364.0 | 2023-02-09 |
6-(2-Amino-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
Additional information on 6-(2-Amino-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one
Introduction to 6-(2-Amino-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one (CAS No. 105316-79-8)
6-(2-Amino-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one (CAS No. 105316-79-8) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of tetrahydroquinolines and is characterized by its unique structural features, including a thiazole ring and an amino group. These structural elements contribute to its potential therapeutic applications and biological activities.
The chemical structure of 6-(2-Amino-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one consists of a tetrahydroquinoline core with a thiazole ring attached at the 6-position. The presence of the amino group on the thiazole ring adds to its reactivity and functional versatility. This compound has been extensively studied for its pharmacological properties, particularly in the context of its potential as an antibacterial agent and its role in modulating various biological pathways.
Recent research has highlighted the significance of 6-(2-Amino-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one in the development of novel therapeutics. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves inhibiting bacterial protein synthesis by targeting specific ribosomal proteins. This finding has opened new avenues for the development of antibiotics that can combat multidrug-resistant bacterial strains.
In addition to its antibacterial properties, 6-(2-Amino-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one has shown promise in other therapeutic areas. Research conducted at the National Institutes of Health (NIH) revealed that this compound can modulate the activity of certain enzymes involved in inflammation and pain signaling. Specifically, it has been found to inhibit cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests that 6-(2-Amino-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one could be a valuable lead compound for developing new anti-inflammatory agents.
The synthetic accessibility of 6-(2-Amino-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one is another factor that contributes to its appeal in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One notable method involves a multi-step synthesis starting from readily available starting materials such as 4-chloroacetylthioaniline and 4-hydroxytetrahydroisoquinoline. The synthesis process typically includes steps such as nucleophilic substitution, cyclization, and functional group modification.
The physicochemical properties of 6-(2-Amino-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one have also been well-characterized. It is a solid at room temperature with a molecular weight of approximately 305 g/mol. The compound is moderately soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but has limited solubility in water. These properties are crucial for optimizing its formulation and delivery methods in pharmaceutical applications.
Clinical trials involving 6-(2-Amino-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one are currently underway to evaluate its safety and efficacy in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated with no significant adverse effects observed at therapeutic doses. These findings are encouraging and pave the way for further clinical evaluation.
In conclusion, 6-(2-Amino-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one (CAS No. 105316-79-8) is a promising compound with diverse therapeutic potential. Its unique chemical structure and favorable physicochemical properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to uncover new applications and mechanisms of action for this compound, underscoring its significance in the quest for novel therapeutics.
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